molecular formula C14H18INO2 B3546945 N-cyclohexyl-2-(4-iodophenoxy)acetamide

N-cyclohexyl-2-(4-iodophenoxy)acetamide

Cat. No.: B3546945
M. Wt: 359.20 g/mol
InChI Key: AWWOMCCTNOGJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(4-iodophenoxy)acetamide is a chemical research compound designed for investigative studies, particularly in the field of cellular stress signaling. It is structurally categorized as a derivative of bis-O-arylglycolamide, a class of molecules known to act as Integrated Stress Response Inhibitors (ISRIB) . These compounds function by targeting the eukaryotic translation initiation factor 2B (eIF2B), a critical guanine exchange factor (GEF) in protein synthesis regulation . By binding and stabilizing the dimeric form of the eIF2B complex, analogues of this compound can reactivate global protein synthesis that has been halted by phosphorylated eIF2α (eIF2α-P), making cells insensitive to certain stress signals . The core structural motif of this acetamide, featuring a central spacer connecting hydrophobic regions, is a recognized pharmacophore in medicinal chemistry for engaging specific protein-protein interfaces . The presence of the 4-iodophenoxy group is a key feature for structure-activity relationship (SAR) studies, allowing researchers to probe steric and electronic requirements at the target binding site . This makes this compound a valuable tool for probing the mechanisms of the Integrated Stress Response, unfolded protein response, and for investigating potential therapeutic strategies in diseases associated with dysregulated cellular stress . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWOMCCTNOGJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-iodophenoxy)acetamide typically involves the following steps:

    Formation of 4-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.

    Synthesis of 4-iodophenoxyacetic acid: The 4-iodophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-iodophenoxyacetic acid.

    Amidation: Finally, the 4-iodophenoxyacetic acid is reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-iodophenoxy)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyacetamides.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

    Hydrolysis Products: Hydrolysis results in the formation of 4-iodophenoxyacetic acid and cyclohexylamine.

Scientific Research Applications

N-cyclohexyl-2-(4-iodophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodine atom in the phenoxy group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability. The acetamide moiety can form hydrogen bonds, contributing to the compound’s overall binding properties.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a broader class of N-cyclohexyl acetamide derivatives, where variations in the substituents on the acetamide or phenoxy group modulate properties. Key analogs include:

Compound Name Substituent on Acetamide/Phenoxy Group Key Structural Differences Reference
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) 4-Oxoimidazole ring Replaces iodophenoxy with imidazole moiety
N-Cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide (7) Purine-derived substituent Phenoxy group linked to a purine scaffold
N-Cyclohexyl-2-(2-hydroxyphenylamino)acetamide 2-Hydroxyphenylamino group Amino linkage instead of ether (phenoxy)
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide 4-Dimethylsulfamoylphenoxy Sulfamoyl group instead of iodine
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide 4-Ethylphenoxy and cyclohexenylethyl groups Ethylphenoxy and unsaturated cyclohexyl chain

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic vs. Aromatic Substituents: Imidazole () and purine () substituents introduce hydrogen-bonding capabilities and planar rigidity, contrasting with the flexible iodophenoxy group.

Physicochemical Properties

Comparative data on molecular weight, lipophilicity (logP), and hydrogen-bonding capacity:

Compound Name Molecular Weight logP Hydrogen Bond Acceptors/Donors Melting Point (°C) Reference
N-Cyclohexyl-2-(4-iodophenoxy)acetamide (Theoretical) ~359.2 ~3.0* 5 acceptors, 1 donor Not reported -
N-Cyclohexyl-2-(4-oxoimidazol-2-yl)acetamide (4f) 223.23 - 5 acceptors, 2 donors 174
N-Cyclohexyl-2-(4-sulfamoylphenoxy)acetamide 340.44 2.24 8 acceptors, 1 donor Not reported
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide 287.4 - 3 acceptors, 1 donor Not reported

*Estimated using analogous structures.
Key Observations :

  • Lipophilicity : The iodine atom likely increases logP compared to polar groups like sulfamoyl (logP 2.24, ) or imidazole (hydrophilic, ).
  • Thermal Stability : The imidazole derivative (4f) has a high melting point (174°C, ), suggesting strong intermolecular interactions, whereas sulfamoyl derivatives () may exhibit lower thermal stability due to bulkier substituents.

Key Observations :

  • High-Yield Reactions : Imidazole derivatives () achieve 90% yield, likely due to favorable cyclization kinetics.
  • Steric Effects : Bulky substituents (e.g., purine in ) reduce yields (79%) compared to simpler groups.

Spectral Characterization

IR and NMR trends across analogs:

Compound Name IR Peaks (cm⁻¹) 1H NMR Shifts (δ, ppm) Reference
N-Cyclohexyl-2-(4-oxoimidazol-2-yl)acetamide (4f) 1712 (C=O), 1631 (C=O) 7.67–7.69 (imidazole protons)
N-Cyclohexyl-2-(purine-phenoxy)acetamide (7) - 7.97 (aromatic protons)
N-Cyclohexyl-2-(thiazolidin-5-yl)acetamide (3e-I/3e-A) 1653 (C=O) Tautomeric mixture (1:1 ratio)

Key Observations :

  • Carbonyl Stretching : All compounds show strong C=O peaks near 1650–1715 cm⁻¹ ().
  • Tautomerism : Thiazolidine derivatives () exist as tautomeric mixtures, complicating spectral interpretation.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for N-cyclohexyl-2-(4-iodophenoxy)acetamide?

Answer:
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution to attach the 4-iodophenoxy group to an acetamide backbone, followed by cyclohexyl group incorporation via amide coupling. Key steps include:

  • Step 1: Reaction of 4-iodophenol with chloroacetyl chloride in anhydrous conditions to form 2-(4-iodophenoxy)acetyl chloride .
  • Step 2: Amidation with cyclohexylamine using coupling agents like TBTU or HATU in solvents such as dichloromethane (DCM) under inert atmosphere .
    Characterization:
  • NMR (¹H/¹³C): Confirm regiochemistry of the iodophenoxy group and cyclohexyl substitution (e.g., δ 7.6–7.8 ppm for aromatic protons adjacent to iodine) .
  • Mass Spectrometry: Validate molecular weight (expected [M+H]+ ~403 g/mol) .
    Challenges: Iodine’s heavy atom effect may broaden NMR signals; use high-field NMR (≥400 MHz) and deuterated DMSO for resolution .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • X-ray Crystallography: Resolves bond-length anomalies (e.g., shortened C-N bond due to amide resonance, ~1.32 Å) and hydrogen-bonding networks (e.g., N-H⋯O interactions forming dimeric units) .
  • FT-IR: Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95%) and detect iodinated byproducts (retention time shifts due to iodine’s polarity) .

Advanced: How can computational modeling (DFT, molecular docking) predict bioactivity and guide structural optimization?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and nonlinear optical behavior (e.g., hyperpolarizability > urea) .
  • Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, the iodine atom’s hydrophobic volume may enhance binding to COX-2’s active site .
    Methodology: Use software like Gaussian09 for DFT and AutoDock Vina for docking. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Answer:

  • Scenario: Anomalous ¹H NMR splitting in the cyclohexyl region could indicate rotameric equilibria or steric hindrance.
  • Resolution:
    • Use variable-temperature NMR to slow conformational exchange (e.g., at −40°C in CDCl₃) .
    • Compare with 2D NMR (COSY, HSQC) to assign overlapping signals .
    • Cross-validate with X-ray data to confirm static vs. dynamic disorder .

Advanced: What mechanistic hypotheses explain its antimicrobial or anticancer activity?

Answer:

  • Antimicrobial Action: The iodine atom may disrupt bacterial membranes via halogen bonding, while the acetamide backbone inhibits cell-wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • Anticancer Potential: Thiadiazole-like moieties (if present in derivatives) could intercalate DNA or inhibit topoisomerase II. Validate via comet assays or flow cytometry for apoptosis .

Advanced: How do structural modifications (e.g., halogen substitution) alter physicochemical properties?

Answer:

  • Iodine → Fluorine: Increases electronegativity, reducing logP (from ~3.2 to ~2.5) and enhancing solubility. Test via shake-flask method .
  • Cyclohexyl → Aryl: Enhances π-π stacking with biological targets but may reduce metabolic stability. Assess using microsomal stability assays .

Advanced: What crystallographic insights inform hydrogen-bonding networks and stability?

Answer:

  • Hydrogen Bonds: N-H⋯O interactions (2.8–3.0 Å) form dimeric units, while C-H⋯O contacts (3.2–3.5 Å) extend into 2D layers .
  • Thermal Stability: Stronger H-bonding correlates with higher melting points (>200°C). Measure via DSC .

Basic: How to assess stability under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acids/bases .
  • Thermal Stability: Conduct TGA to determine decomposition onset (~220°C). Store at −20°C in amber vials to prevent photodegradation .

Advanced: What structure-activity relationship (SAR) trends emerge from analogous compounds?

Answer:

  • Iodine Position: Para-substitution (vs. meta) improves COX-2 inhibition by 30% due to better steric fit .
  • Cyclohexyl vs. Linear Alkyl: Cyclohexyl derivatives show 2x higher logP and enhanced blood-brain barrier penetration in murine models .

Advanced: How to design experiments to probe enzyme inhibition mechanisms?

Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and enthalpy changes .
  • Mutagenesis: Engineer enzymes (e.g., COX-2 V523I) to test iodine’s role in binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(4-iodophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(4-iodophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.